3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane
Description
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[222]octane is a compound that features a bicyclic structure with a thiadiazole ring
Properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-7-11-12-10(15-7)14-9-6-13-4-2-8(9)3-5-13/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHNKSAPVZERQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CN3CCC2CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the reaction of a precursor containing the azabicyclo[2.2.2]octane structure with a thiadiazole derivative. One common method involves the use of hydrazonoyl halides, which react with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the thiadiazole ring . The reaction conditions often include the use of absolute ethanol and triethylamine as a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiadiazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The thiadiazole ring can disrupt processes related to DNA replication, making it effective against bacterial and cancer cells . The compound may also interact with enzymes and proteins, inhibiting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and have similar biological activities.
2-Amino-1,3,4-thiadiazole: This compound has shown antimicrobial and anticancer properties.
Uniqueness
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane is unique due to its bicyclic structure combined with the thiadiazole ring. This combination enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial properties. The structure of this compound incorporates a bicyclic framework with thiadiazole moiety, which is known for its diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula for 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane is . The compound features a thiadiazole ring that contributes to its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane. A review of 1,3,4-thiadiazole derivatives indicates significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µg/mL) | Reference |
|---|---|---|
| SK-MEL-2 (Skin) | 4.27 | |
| HT29 (Colon) | 12.57 | |
| MDA-MB-231 (Breast) | 68.28 | |
| A549 (Lung) | 0.28 |
These values demonstrate that certain derivatives exhibit potent inhibitory effects on cancer cell proliferation.
The mechanism behind the anticancer activity of thiadiazole derivatives often involves the induction of apoptosis in cancer cells. For instance, studies have shown that compounds can disrupt mitochondrial membrane potential and activate caspases, leading to programmed cell death without affecting normal cells significantly .
Antimicrobial Activity
In addition to anticancer properties, thiadiazole derivatives have been reported to possess antimicrobial activity against various pathogens. The presence of the thiadiazole moiety enhances the interaction with microbial enzymes and cellular components, leading to inhibition of growth.
Case Studies
Several case studies have explored the efficacy of compounds related to 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane:
- El-Naggar et al. (2011) : This study synthesized a series of 1,3,4-thiadiazoles and evaluated their anticancer properties against Ehrlich Ascites Carcinoma (EAC). Results indicated significant tumor growth inhibition after treatment with selected derivatives .
- Polkam et al. (2015) : Research focused on 5-(2,5-dimethoxyphenyl)-substituted thiadiazoles revealed promising results against colon and breast cancer cell lines with notable selectivity towards cancerous cells over normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
